Cas no 388-31-8 (Ethanone,2-bromo-1-(4-fluoro-1-naphthalenyl)-)
Ethanone,2-bromo-1-(4-fluoro-1-naphthalenyl)- Chemical and Physical Properties
Names and Identifiers
-
- Ethanone,2-bromo-1-(4-fluoro-1-naphthalenyl)-
- 2-Bromo-1-(4-fluoronaphthalen-1-yl)ethan-1-one
- 2-bromo-1-(4-fluoronaphthalen-1-yl)ethanone
- 2-Brom-1-(4-fluor-[1]naphthyl)-aethanon
- 2-bromo-1-(4-fluoro-[1]naphthyl)-ethanone
- 2-bromo-1-(4-fluoro-naphthalen-1-yl)-ethanone
- 2-Bromo-4'-fluoro-1'-acetonaphthone
- AC1L5K97
- AC1Q27FR
- AR-1D9330
- CTK4I0555
- NSC26056
- PC6383
- ZNXQKCHZJABDHO-UHFFFAOYSA-N
- NSC-26056
- 2-BROMO-1-(4-FLUORONAPHTHALEN-1-YL) ETHANONE
- 388-31-8
- AKOS013455764
- SCHEMBL4116945
- CS-0323293
- DTXSID50282470
- AS-44488
- MFCD07787056
-
- MDL: MFCD07787056
- Inchi: 1S/C12H8BrFO/c13-7-12(15)10-5-6-11(14)9-4-2-1-3-8(9)10/h1-6H,7H2
- InChI Key: ZNXQKCHZJABDHO-UHFFFAOYSA-N
- SMILES: BrCC(C1C=CC(=C2C=CC=CC2=1)F)=O
Computed Properties
- Exact Mass: 265.97424
- Monoisotopic Mass: 265.97426g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 244
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.7
- Topological Polar Surface Area: 17.1Ų
Experimental Properties
- PSA: 17.07
- LogP: 3.55650
Ethanone,2-bromo-1-(4-fluoro-1-naphthalenyl)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM259569-1g |
2-Bromo-1-(4-fluoronaphthalen-1-yl)ethan-1-one |
388-31-8 | 95% | 1g |
$463 | 2021-08-18 | |
| Chemenu | CM259569-5g |
2-Bromo-1-(4-fluoronaphthalen-1-yl)ethan-1-one |
388-31-8 | 95% | 5g |
$1619 | 2021-08-18 | |
| Chemenu | CM259569-1g |
2-Bromo-1-(4-fluoronaphthalen-1-yl)ethan-1-one |
388-31-8 | 95% | 1g |
$463 | 2022-12-31 | |
| Chemenu | CM259569-5g |
2-Bromo-1-(4-fluoronaphthalen-1-yl)ethan-1-one |
388-31-8 | 95% | 5g |
$1619 | 2022-12-31 | |
| abcr | AB280898-250 mg |
2-Bromo-4'-fluoro-1'-acetonaphthone; 95% |
388-31-8 | 250mg |
€470.60 | 2023-04-26 | ||
| abcr | AB280898-1 g |
2-Bromo-4'-fluoro-1'-acetonaphthone; 95% |
388-31-8 | 1g |
€1093.80 | 2023-04-26 | ||
| abcr | AB280898-250mg |
2-Bromo-4'-fluoro-1'-acetonaphthone, 95%; . |
388-31-8 | 95% | 250mg |
€477.40 | 2025-04-19 | |
| abcr | AB280898-1g |
2-Bromo-4'-fluoro-1'-acetonaphthone, 95%; . |
388-31-8 | 95% | 1g |
€1110.80 | 2025-04-19 | |
| eNovation Chemicals LLC | Y1111776-1g |
2-Bromo-1-(1-fluoronaphthalen-4-yl)ethanone |
388-31-8 | 95% | 1g |
$525 | 2024-08-03 | |
| eNovation Chemicals LLC | D555886-1g |
2-Bromo-1-(1-fluoronaphthalen-4-yl)ethanone |
388-31-8 | 95% | 1g |
$525 | 2024-07-28 |
Ethanone,2-bromo-1-(4-fluoro-1-naphthalenyl)- Suppliers
Ethanone,2-bromo-1-(4-fluoro-1-naphthalenyl)- Related Literature
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
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Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
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Tao Wang,Yangyang Liu,Yue Deng,Hongbo Fu,Jianmin Chen Environ. Sci.: Nano, 2018,5, 1821-1833
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
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Sowmyalakshmi Venkataraman RSC Adv., 2015,5, 73807-73813
Additional information on Ethanone,2-bromo-1-(4-fluoro-1-naphthalenyl)-
Recent Advances in the Study of Ethanone,2-bromo-1-(4-fluoro-1-naphthalenyl)- (CAS: 388-31-8) in Chemical Biology and Pharmaceutical Research
Ethanone,2-bromo-1-(4-fluoro-1-naphthalenyl)- (CAS: 388-31-8) is a brominated naphthalene derivative that has recently garnered significant attention in chemical biology and pharmaceutical research. This compound, characterized by its unique structural features, has shown promising potential in various applications, including drug discovery, medicinal chemistry, and biochemical studies. The presence of both bromo and fluoro substituents on the naphthalene ring imparts distinct electronic and steric properties, making it a valuable scaffold for the development of novel therapeutic agents and chemical probes.
Recent studies have focused on the synthesis and characterization of Ethanone,2-bromo-1-(4-fluoro-1-naphthalenyl)-, as well as its biological activities. One of the key findings is its role as an intermediate in the synthesis of more complex molecules with potential pharmacological properties. For instance, researchers have utilized this compound as a building block for the development of kinase inhibitors, which are critical in the treatment of various cancers and inflammatory diseases. The bromo and fluoro groups in the molecule enhance its reactivity and binding affinity to target proteins, making it a versatile tool in medicinal chemistry.
In addition to its synthetic utility, Ethanone,2-bromo-1-(4-fluoro-1-naphthalenyl)- has been investigated for its direct biological effects. Preliminary in vitro studies have demonstrated its ability to modulate specific signaling pathways, particularly those involving protein kinases. These findings suggest that the compound may serve as a lead structure for the development of new kinase-targeted therapies. Furthermore, its fluorescence properties have been explored for applications in bioimaging and diagnostic assays, highlighting its multifunctional potential in biomedical research.
The pharmacokinetic and toxicological profiles of Ethanone,2-bromo-1-(4-fluoro-1-naphthalenyl)- are also under investigation. Early-stage studies indicate that the compound exhibits favorable metabolic stability and low cytotoxicity, which are essential characteristics for further drug development. However, more comprehensive preclinical studies are needed to fully evaluate its safety and efficacy. Researchers are particularly interested in optimizing its physicochemical properties to enhance bioavailability and target specificity.
Looking ahead, the exploration of Ethanone,2-bromo-1-(4-fluoro-1-naphthalenyl)- is expected to expand into new areas, such as targeted drug delivery and combination therapies. Its unique chemical structure and biological activity make it a promising candidate for addressing unmet medical needs. Collaborative efforts between chemists, biologists, and pharmacologists will be crucial in unlocking its full potential and translating research findings into clinical applications.
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